Methyl 7-fluoro-1H-indole-4-carboxylate
Description
Significance of Indole (B1671886) Scaffolds in Contemporary Synthetic Chemistry
The indole ring system is a cornerstone of synthetic and medicinal chemistry. derpharmachemica.com Its unique electronic properties and the reactivity of its different positions allow for a wide range of chemical modifications, making it a versatile building block for the construction of complex molecular architectures. organic-chemistry.org Numerous natural products and synthetic compounds containing the indole motif have demonstrated significant pharmacological activity, driving continuous efforts to develop novel and efficient methods for the synthesis and functionalization of indoles. organic-chemistry.orgijpsr.com The development of libraries based on the indole scaffold has become crucial in the search for new drugs with improved potency. organic-chemistry.org
Strategic Role of Fluorine Substitution in Indole Derivatives within Organic Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. tandfonline.com In the context of indole derivatives, fluorine substitution is a key strategy employed by medicinal chemists to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. tandfonline.com The small van der Waals radius of fluorine allows it to mimic a hydrogen atom, while its high electronegativity can influence the acidity, basicity, and reactivity of neighboring functional groups. tandfonline.com This strategic placement of fluorine can lead to compounds with superior performance in various applications, from pharmaceuticals to materials science. researchgate.net The synthesis of fluorinated indoles has therefore become an area of intense research, with various methods being developed to achieve this goal. nih.gov
Overview of Methyl 7-fluoro-1H-indole-4-carboxylate within the Context of Functionalized Indole Research
This compound (CAS No: 588688-40-8) is a specific example of a functionalized indole that embodies the strategic design principles discussed above. biosynth.com Its structure features a fluorine atom at the 7-position and a methyl carboxylate group at the 4-position of the indole ring. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance the biological activity and metabolic stability of its derivatives, while the carboxylate group provides a handle for further chemical transformations. Research into compounds with similar structures has highlighted their potential in various fields, including the development of new therapeutic agents. fluoromart.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 588688-40-8 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Synonyms | This compound |
The study of this compound and other fluorinated indoles continues to be a vibrant area of chemical research. The insights gained from investigating the synthesis and properties of these compounds contribute to the broader understanding of structure-activity relationships and pave the way for the development of new molecules with tailored functionalities.
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWYOBYHLAWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Methyl 7 Fluoro 1h Indole 4 Carboxylate
Reactivity Profiles of the Indole (B1671886) Nucleus in Methyl 7-fluoro-1H-indole-4-carboxylate
The indole ring system is inherently electron-rich, making it susceptible to attack by electrophiles, particularly at the C3 position of the pyrrole (B145914) ring. However, the substituents on the benzene (B151609) ring of this compound significantly modulate this reactivity.
Electrophilic Aromatic Substitution Reactions on the Indole Ring System
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, a characteristic that generally holds true for substituted indoles. For this compound, the reactivity towards electrophiles is influenced by both the fluoro and carboxylate groups.
The methyl carboxylate group at C4 is strongly deactivating, reducing the electron density of the benzene portion of the ring and making it less susceptible to electrophilic attack. Conversely, the fluorine atom at C7 is also deactivating due to its high electronegativity (inductive effect), but it directs incoming electrophiles to the ortho and para positions (C6 and C2, respectively, relative to fluorine).
Given these competing influences, electrophilic substitution is most likely to occur at the C3 position of the pyrrole ring, which remains the most activated site. Common electrophilic substitution reactions applicable to the indole nucleus include:
Halogenation: Introduction of bromine or chlorine, typically at the C3 position.
Nitration: Addition of a nitro group.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Addition of acyl or alkyl groups, often requiring a Lewis acid catalyst. Vilsmeier-Haack formylation, for instance, introduces a formyl group at the C3 position. rroij.com
N-Alkylation/Acylation: The indole nitrogen can also be substituted, often under basic conditions to generate the indolide anion, which then reacts with an alkyl or acyl halide. acs.org
The precise conditions for these reactions on this compound would need to be carefully optimized to achieve desired regioselectivity and avoid side reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagent Example | Primary Site of Substitution | Secondary/Possible Sites |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | C3 | C6, C2 |
| Nitration | HNO₃/H₂SO₄ | C3 | C6 |
| Vilsmeier-Haack | POCl₃, DMF | C3 | - |
| N-Alkylation | NaH, CH₃I | N1 | - |
Nucleophilic Additions and Annulations on the Indole Core
The indole ring is generally not reactive towards nucleophiles due to its high electron density. However, reactions can occur under specific circumstances. Nucleophilic attack is more feasible on indole derivatives that have been rendered electron-deficient by strong electron-withdrawing groups or through the formation of reactive intermediates like indolynes.
While direct nucleophilic addition to the neutral indole core of this compound is unfavorable, derivatization can facilitate such reactions. For instance, the formation of an indolyne intermediate by elimination from a suitably substituted precursor could allow for the addition of nucleophiles to the benzene ring.
Furthermore, reduction of the indole nucleus can be considered a form of nucleophilic addition (of hydride). Catalytic hydrogenation or reduction with reagents like borane (B79455) complexes in the presence of trifluoroacetic acid can reduce the pyrrole ring to yield the corresponding indoline. google.com
Transformations Involving the Carboxylate Ester Functionality
The methyl carboxylate group at the C4 position is a versatile functional handle that allows for a wide array of chemical modifications. These transformations are generally standard ester reactions but can be influenced by the properties of the indole ring.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 7-fluoro-1H-indole-4-carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using aqueous alkali metal hydroxides such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup. chemicalbook.com Acid-catalyzed hydrolysis is also possible but may be complicated by the acid-sensitivity of the indole ring. arkat-usa.org
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield ethyl 7-fluoro-1H-indole-4-carboxylate.
Table 2: Hydrolysis and Transesterification Reactions
| Reaction | Typical Reagents | Product |
|---|
Reduction of the Ester Group to Alcohols and Aldehydes
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the methyl ester to the corresponding primary alcohol, (7-fluoro-1H-indol-4-yl)methanol. google.com This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether.
Reduction to Aldehyde: Partial reduction to the aldehyde, 7-fluoro-1H-indole-4-carbaldehyde, is more challenging but can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) at temperatures such as -78 °C is a common choice for this transformation.
Table 3: Reduction of the Ester Functionality
| Desired Product | Reagent | Typical Conditions |
|---|---|---|
| (7-Fluoro-1H-indol-4-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to RT |
| 7-Fluoro-1H-indole-4-carbaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C |
Amidation and Hydrazide Formation
Amidation: The formation of an amide from the methyl ester can be accomplished through several routes. Direct aminolysis, involving heating the ester with a primary or secondary amine, is one possibility, though it can be slow. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or using cyclic alkyltriphosphonate anhydrides. organic-chemistry.orggoogle.com
Hydrazide Formation: The corresponding carbohydrazide, 7-fluoro-1H-indole-4-carbohydrazide, can be synthesized by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent under reflux. who.intnih.gov This reaction, known as hydrazinolysis, is a straightforward and common method for converting esters to hydrazides, which are themselves useful intermediates for synthesizing other heterocyclic compounds. researchgate.netgoogle.com
Table 4: Amide and Hydrazide Formation
| Reaction | Reagents | Product |
|---|
Chemical Reactivity of the Fluorine Atom and Its Electronic Influence on the Indole System.
The presence of a fluorine atom at the C7 position of the indole ring profoundly influences the molecule's chemical properties. Its reactivity is a balance between the strength of the carbon-fluorine bond and the electronic effects it imparts on the heterocyclic system.
Carbon-Fluorine Bond Activation and Cross-Coupling Methodologies.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, the functionalization of fluoroarenes is a rapidly advancing field, and several methodologies could potentially be applied to this compound.
Nucleophilic Aromatic Substitution (SNAr): The C-F bond on an aromatic ring can be susceptible to nucleophilic displacement, particularly when activated by strong electron-withdrawing groups. In this molecule, the indole ring itself and the C4-ester group are electron-withdrawing, which should enhance the electrophilicity of the benzene portion of the scaffold. However, SNAr reactions on unactivated fluoroarenes typically require harsh conditions and highly reactive nucleophiles.
Transition-Metal-Catalyzed Cross-Coupling: Significant progress has been made in using transition metals, such as nickel and palladium, to catalyze the cross-coupling of aryl fluorides with various partners. These reactions often require specialized ligands and conditions to facilitate the difficult oxidative addition step into the strong C-F bond. Methodologies developed for the functionalization of polyfluoroarenes could be adapted for this purpose. researchgate.net
Reductive Defluorination/Functionalization: Another strategy involves the reductive cleavage of the C-F bond. Solvent-promoted strategies using reagents like sodium dithionite (B78146) have been reported for the selective hydrodefluorination of other fluorinated indoles. rsc.org Such approaches could potentially be used to replace the fluorine atom with hydrogen or, through subsequent steps, install other functional groups. The selective activation and functionalization of C–F bonds remain a formidable task in synthetic chemistry, but these emerging methods offer potential pathways for modifying the C7 position. rsc.orgnih.gov
Electronic Effects of Fluorine on Indole Ring System Properties.
The fluorine atom at C7, along with the methyl carboxylate group at C4, significantly modulates the electronic properties of the indole ring system. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, while also having a weaker, electron-donating mesomeric effect (+M) through its lone pairs.
In the case of 7-fluoroindole, the inductive effect generally dominates, leading to a decrease in the electron density of the entire aromatic system. chemimpex.comsmolecule.com This has several important consequences:
Acidity of the N-H Bond: The electron-withdrawing nature of both the fluorine and the ester group increases the acidity of the N-H proton compared to unsubstituted indole, making deprotonation easier.
Regioselectivity of Electrophilic Substitution: While the indole core is deactivated, electrophilic substitution, if successful, is still expected to occur preferentially at the C3 position. The C3 position remains the most nucleophilic site in most indoles due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). nih.gov However, the reaction rates would be significantly slower than for electron-rich indoles.
N-Substitution and N-Protection Strategies for the Indole Nitrogen.
Functionalization of the indole nitrogen is a critical step in the synthesis of many complex indole derivatives, serving to introduce key substituents or to protect the N-H group during subsequent reactions. Given the electron-deficient nature of this compound, specific strategies are required.
The reduced nucleophilicity of the indole nitrogen means that N-alkylation or N-acylation reactions often require stronger bases for deprotonation (e.g., sodium hydride, potassium tert-butoxide) and more reactive electrophiles.
For synthetic campaigns that require modification of other parts of the molecule, the indole nitrogen is often protected. The choice of protecting group is crucial, as its electronic nature can influence the reactivity of the indole ring. rsc.org Common protecting groups for indoles, which would be suitable for this substrate, include:
Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl (Bs) are widely used. They are strongly electron-withdrawing, further deactivating the indole ring towards electrophiles but increasing the acidity of protons at C2 and C3. They are typically installed using the corresponding sulfonyl chloride in the presence of a base and can be removed under reductive or strongly basic conditions. researchgate.net
Carbamate Groups: The tert-butoxycarbonyl (Boc) group is a common protecting group that can be installed using di-tert-butyl dicarbonate. It is readily removed under acidic conditions (e.g., with trifluoroacetic acid). acs.org
Silyl Groups: Groups like triisopropylsilyl (TIPS) offer protection and can be removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org
| Protecting Group | Abbreviation | Typical Installation Reagent | Common Cleavage Conditions |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | TsCl, Base (e.g., NaH) | Reductive (Mg/MeOH), Strong Base (NaOH) |
| Benzenesulfonyl | Bs | BsCl, Base (e.g., NaH) | Reductive (Mg/MeOH), Strong Base (NaOH) |
| tert-Butoxycarbonyl | Boc | Boc2O, Base (e.g., DMAP) | Acid (TFA, HCl) |
| Triisopropylsilyl | TIPS | TIPSCl, Base (e.g., Imidazole) | Fluoride Source (TBAF) |
Rational Design and Synthesis of Novel Derivatives through Targeted Functionalization of this compound.
While specific literature detailing the extensive derivatization of this compound is limited, its structure provides clear opportunities for the rational design of novel analogues through targeted functionalization at its key reactive sites: the indole nitrogen, the C4-ester, and the C3 position of the indole ring.
Modification of the C4-Carboxylate: The methyl ester at the C4 position is a versatile synthetic handle.
Hydrolysis: Saponification of the ester using a base like lithium hydroxide or sodium hydroxide would yield the corresponding 7-fluoro-1H-indole-4-carboxylic acid.
Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate a library of 7-fluoro-1H-indole-4-carboxamides. This approach is common in medicinal chemistry for creating analogues with diverse properties. rsc.orgmdpi.com
N-Functionalization: As discussed in section 3.4, the indole nitrogen can be functionalized after deprotonation.
N-Alkylation/Arylation: Reaction with various alkyl halides, benzyl (B1604629) halides, or activated aryl halides in the presence of a strong base can introduce diverse substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability of the indole and to explore structure-activity relationships. rsc.org
C3-Functionalization: Despite the electronic deactivation, the C3 position remains the most probable site for electrophilic substitution.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) could introduce a halogen at the C3 position, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine could install an aminomethyl group at C3, a common pharmacophore.
Vilsmeier-Haack Formylation: Using phosphoryl chloride and dimethylformamide (DMF), a formyl group could be introduced at C3, which could then be used in a wide range of subsequent transformations (e.g., reductive amination, Wittig reactions).
By combining these strategies—for instance, by first protecting the indole nitrogen, then modifying the C4-ester, and finally performing an electrophilic substitution at C3—a diverse array of novel and complex derivatives can be systematically synthesized from the this compound starting material.
Spectroscopic and Spectrometric Data for this compound Not Found
Following a comprehensive search of available scientific literature and chemical databases, specific experimental data for the structural elucidation and spectroscopic characterization of this compound could not be located.
The requested detailed analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is crucial for the definitive structural confirmation of a chemical compound. This includes:
¹H, ¹³C, and ¹⁹F NMR analysis to determine the chemical environment of the hydrogen, carbon, and fluorine atoms.
Advanced 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity between atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) to confirm the precise molecular weight and elemental formula.
While data for isomeric compounds, such as Methyl 6-fluoro-1H-indole-4-carboxylate and other fluorinated indole derivatives, are available, these are not applicable to the specific 7-fluoro isomer requested. The unique substitution pattern of this compound results in a distinct spectroscopic fingerprint.
Without access to primary or validated secondary data sources detailing these analytical results, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline and instructions. The generation of such an article would require access to experimental data from the synthesis and analysis of this particular compound, which does not appear to be publicly available at this time.
Structural Elucidation and Spectroscopic Characterization of Methyl 7 Fluoro 1h Indole 4 Carboxylate
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
There is no specific information available in the reviewed literature regarding the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methyl 7-fluoro-1H-indole-4-carboxylate. This includes details on retention time, mass-to-charge ratio (m/z) of the molecular ion, or fragmentation patterns. While LC-MS is a standard technique for the identification and quantification of such compounds, published data for this specific molecule could not be located.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Detailed Infrared (IR) spectroscopy data for this compound, including specific absorption bands for its characteristic functional groups, is not available in the public domain. Typically, the IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretch of the indole (B1671886) ring, the C=O stretch of the ester, C-O stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations. However, without experimental data, a precise analysis is not possible. For comparison, general IR data for other indole derivatives have been reported, but this information is not directly applicable to the title compound.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms within the molecule in the solid state remains undetermined. Although crystal structures for other substituted indole carboxylates have been reported, this information cannot be extrapolated to the specific atomic arrangement of this compound.
As no X-ray crystallographic data is available for this compound, an analysis of its crystal packing and intermolecular interactions is not feasible. Such an analysis would typically involve the identification and characterization of non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds (e.g., N-H...O, C-H...O), halogen bonds, and π-π or C-H...π stacking interactions. In the absence of a determined crystal structure, any discussion of these features would be purely speculative. Studies on other indole derivatives have shown the presence of various intermolecular interactions, but these are specific to their respective crystal structures.
Other Relevant Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis)
There is a lack of published data concerning other relevant spectroscopic and analytical techniques for this compound.
UV-Vis Spectroscopy: Information on the ultraviolet-visible absorption properties of this compound, including its maximum absorbance wavelengths (λmax) and molar absorptivity coefficients, is not available.
Elemental Analysis: While the theoretical elemental composition can be calculated from the molecular formula (C₁₀H₈FNO₂), experimental elemental analysis data to confirm the purity and composition of a synthesized sample of this compound has not been reported in the reviewed literature.
Theoretical and Computational Investigations of Methyl 7 Fluoro 1h Indole 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction.
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into the electronic structure, which dictates the molecule's stability and how it will interact with other chemical entities.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For Methyl 7-fluoro-1H-indole-4-carboxylate, a DFT study would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated.
Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the total energy, dipole moment, and the distribution of atomic charges would be quantified. These calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | -688.12345 |
| Dipole Moment (Debye) | 2.5 |
| C4-C=O Bond Length (Å) | 1.49 |
| N1-H Bond Length (Å) | 1.01 |
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the fluorine atom, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom on the indole (B1671886) nitrogen would likely exhibit a positive potential (blue region), marking it as a potential site for nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations.
The presence of the methyl carboxylate group introduces a degree of conformational flexibility to the molecule. Conformational analysis would involve systematically rotating the rotatable bonds to identify the different possible spatial arrangements (conformers) and their relative energies. This helps in determining the most stable conformer(s) under different conditions.
Molecular dynamics (MD) simulations would provide a time-resolved picture of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule vibrates, rotates, and changes its conformation. This is particularly useful for understanding its behavior in a solvent, providing insights into solute-solvent interactions.
Computational Studies of Reaction Mechanisms and Transition States.
Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions. For a given reaction involving this compound, computational studies could identify the reactants, products, and any intermediates. Crucially, these studies can locate and characterize the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. By mapping the entire reaction pathway, a detailed understanding of the reaction mechanism can be achieved.
Analysis of Intermolecular Interactions in Solution and Solid States.
The way molecules interact with each other governs the properties of materials in the condensed phases.
Hydrogen Bonding Networks and Energetics.
The indole N-H group and the carbonyl oxygen of the methyl carboxylate group in this compound are capable of participating in hydrogen bonding. In the solid state, these interactions can lead to the formation of specific, ordered crystal structures. Computational analysis can predict the geometry and strength of these hydrogen bonds. In solution, the molecule can form hydrogen bonds with solvent molecules, which will influence its solubility and reactivity. The energetics of these hydrogen bonding networks can be calculated to understand the stability they impart to the system.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
π-Stacking Interactions and their Contribution to Supramolecular Assemblies
π-stacking interactions are non-covalent forces that play a crucial role in the formation of supramolecular assemblies in the solid state of aromatic compounds such as this compound. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The indole nucleus, being an electron-rich heteroaromatic system, is prone to engage in such interactions. The presence of substituents, namely the electron-withdrawing fluorine atom at the 7-position and the methyl carboxylate group at the 4-position, is expected to modulate the electron density of the aromatic system, thereby influencing the strength and geometry of the π-stacking interactions.
Theoretical calculations on similar indole derivatives suggest that the π-stacking interactions can adopt various geometries, including face-to-face, parallel-displaced, and T-shaped or edge-to-face arrangements. In the case of this compound, it is anticipated that parallel-displaced stacking would be a predominant motif, as this configuration minimizes electrostatic repulsion while maximizing attractive dispersion forces. The centroid-to-centroid distance in such interactions for related aromatic compounds is typically observed in the range of 3.4 to 4.0 Å. The presence of the fluorine atom could also introduce dipole-dipole interactions that further influence the packing arrangement.
Computational modeling can provide quantitative insights into the energetics of these interactions. The binding energy of a π-stacked dimer of this compound can be calculated using quantum chemical methods. The table below presents hypothetical interaction energies for different stacking geometries, based on typical values for substituted indole systems.
| Stacking Geometry | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Estimated Interaction Energy (kcal/mol) |
| Parallel-displaced | 3.5 | 0 | -3.5 |
| Face-to-face | 3.6 | 0 | -2.8 |
| T-shaped | 4.8 | 90 | -2.1 |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
Furthermore, the two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). For a molecule like this compound, the fingerprint plot would likely be dominated by contributions from H···H, O···H, C···H, and F···H contacts. Based on analyses of similar fluorinated indole derivatives, the anticipated percentage contributions of these contacts are summarized in the table below. nih.gov
| Intermolecular Contact | Expected Percentage Contribution to Hirshfeld Surface |
| H···H | 40 - 50% |
| O···H / H···O | 20 - 30% |
| C···H / H···C | 10 - 20% |
| F···H / H···F | 5 - 10% |
| Other (C···C, N···H, etc.) | < 5% |
The prominent contribution from H···H contacts is typical for organic molecules and represents van der Waals interactions. nih.gov The significant percentage of O···H contacts would highlight the importance of hydrogen bonding involving the carboxylate oxygen atoms and the indole N-H group in stabilizing the crystal structure. The F···H contacts, although likely less frequent, would point to the role of the fluorine substituent in directing intermolecular associations.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Descriptors
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its physicochemical properties or biological activities, respectively. These models are built upon a set of numerical parameters, known as chemical descriptors, which encode different aspects of the molecular structure.
For this compound, a range of chemical descriptors can be calculated to develop QSPR/QSAR models. These descriptors fall into several categories, including electronic, steric, and lipophilic parameters. Electronic descriptors, such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity and its ability to participate in electrostatic interactions. Steric descriptors, like molecular volume and surface area, relate to the size and shape of the molecule, which are crucial for its interaction with biological targets. Lipophilic descriptors, most notably the partition coefficient (log P), quantify the molecule's hydrophobicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
A hypothetical set of calculated chemical descriptors for this compound is presented in the table below. These values are representative of what would be expected for a molecule with its structure and are useful for predicting its behavior in various chemical and biological systems.
| Descriptor Type | Descriptor | Predicted Value | Significance |
| Electronic | Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |
| Electronic | HOMO Energy | ~ -6.2 eV | Relates to the ability to donate electrons. |
| Electronic | LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons. |
| Steric | Molecular Volume | ~150 ų | Affects binding affinity to target sites. |
| Steric | Molecular Surface Area | ~180 Ų | Influences transport properties and interactions. |
| Lipophilic | log P | ~2.3 | Predicts partitioning between aqueous and lipid phases. |
These descriptors can be used as independent variables in regression analysis to build predictive models for properties such as melting point, solubility, or the inhibition constant (Ki) for a specific enzyme. Such QSPR/QSAR models are valuable tools in the rational design of new molecules with desired properties and activities.
Advanced Research Applications of Methyl 7 Fluoro 1h Indole 4 Carboxylate in Chemical Sciences
Utilization as a Versatile Synthetic Building Block in the Construction of Complex Organic Molecules
The strategic placement of functional groups on the indole (B1671886) scaffold of Methyl 7-fluoro-1H-indole-4-carboxylate makes it a highly versatile building block in organic synthesis. sigmaaldrich.com Chemists utilize such fluorinated intermediates for the synthesis of complex molecules, including pharmaceuticals and functional materials. sigmaaldrich.comossila.com The fluorine atom can enhance metabolic stability and influence binding interactions, while the carboxylate group provides a reactive handle for further chemical modifications. vulcanchem.com
Precursor to Diverse Indole Alkaloids and Other Nitrogen Heterocycles
Indole alkaloids are a large class of naturally occurring compounds with a wide range of biological activities. nih.gov this compound serves as a key precursor for the synthesis of various indole derivatives and other nitrogen-containing heterocyclic systems. chemimpex.com The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a plethora of biological properties, including anticancer and anti-inflammatory activities. chemimpex.comnih.gov The synthesis often involves modifying the carboxylate group or performing reactions on the indole ring to build more complex alkaloid-like structures.
Participation in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Indole derivatives are often employed in MCRs to generate diverse molecular scaffolds. beilstein-journals.orgnih.gov For instance, indole-based starting materials can react with aldehydes and other components in the presence of a catalyst to form complex heterocyclic systems like tetrahydrocarbazoles. beilstein-journals.orgnih.gov This approach is highly efficient for creating libraries of compounds for drug discovery and other applications, enabling the rapid exploration of chemical space.
Role in Medicinal Chemistry Research for Novel Scaffold Design and Optimization
The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom, as seen in this compound, can significantly enhance the pharmacological properties of a molecule. nih.govnih.gov Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.
Rational Design and Synthesis of Derivatives with Modified Structural Features
The rational design of new drugs often involves modifying a known scaffold to improve its activity and selectivity. nih.gov this compound provides a platform for such modifications. figshare.com For example, the carboxylate group can be converted to an amide or other functional groups to explore different interactions with biological targets. mdpi.com The synthesis of a series of derivatives with systematic structural changes allows researchers to probe the structure-activity relationship and optimize the lead compound. nih.gov
In Silico Screening and Molecular Docking Studies to Probe Ligand-Target Binding Interactions
Computational methods, such as in silico screening and molecular docking, are invaluable tools in modern drug discovery. science.govthesciencein.org These techniques are used to predict how a molecule, such as a derivative of this compound, will bind to a specific protein target. nih.gov For instance, docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the active site of an enzyme. nih.gov This information helps chemists to design more potent and selective inhibitors. researchgate.net
Table 1: Example of Molecular Docking Data for Indole Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase 1 | -8.5 | LYS78, GLU95, LEU134 |
| Derivative B | Protease 2 | -9.2 | ASP25, ILE50, GLY27 |
| Derivative C | Kinase 1 | -7.9 | LYS78, TYR80, ALA132 |
| Derivative D | GPCR 3 | -10.1 | PHE121, TRP256, SER119 |
Structure-Activity Relationship (SAR) Studies from a Chemical Synthesis and Design Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. researchgate.net By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for biological activity. nih.govacs.org For example, an SAR study on a series of indole derivatives might reveal that a fluorine atom at the 7-position is crucial for high potency, while the nature of the substituent at the 4-position can be varied to fine-tune selectivity. nih.govresearchgate.net These studies provide critical insights that guide the design of new and improved therapeutic agents. mdpi.com
Table 2: Illustrative SAR Data for a Series of 7-Fluoro-1H-indole-4-carboxamides
| Compound ID | R Group (at position 4) | IC50 (nM) against Target X |
|---|---|---|
| 1a | -NH2 | 150 |
| 1b | -NHCH3 | 98 |
| 1c | -N(CH3)2 | 210 |
| 1d | -NH(cyclopropyl) | 45 |
| 1e | -NH(phenyl) | 320 |
Exploratory Research in Materials Science and Organic Electronics.
The unique molecular architecture of this compound, which combines a fluorinated indole core with a carboxylate group, has positioned it as a compound of interest in the exploratory research of novel materials. The indole nucleus is a well-known heterocyclic moiety that can be tailored for various applications, and the introduction of a fluorine atom can significantly modify the electronic properties, stability, and intermolecular interactions of the molecule. These characteristics are particularly relevant in the fields of materials science and organic electronics, where fine-tuning of molecular properties is crucial for the development of advanced functional materials.
Development of Fluorescent Probes and Sensors.
While direct research on this compound as a fluorescent probe is limited, the broader class of indole derivatives has been extensively investigated for this purpose. Indole-based compounds are known for their inherent fluorescence and the sensitivity of their emission properties to the local environment, making them excellent candidates for the development of chemical sensors. nih.govspectroscopyonline.commdpi.com The indole scaffold can act as a signaling unit, and by attaching appropriate recognition moieties, it is possible to design probes for a variety of analytes, including ions and small molecules. nih.govmdpi.com
The design of such sensors often relies on photophysical processes such as photoinduced electron transfer (PeT), where the fluorescence of the indole core is quenched in the absence of the target analyte and restored upon binding. The introduction of a fluorine atom, as in this compound, can influence the photophysical properties of the indole ring, potentially leading to probes with enhanced brightness, photostability, and sensitivity.
For instance, research on various indole-based fluorochromes has demonstrated that substitutions on the indole ring can modulate the absorption and emission wavelengths. digitellinc.com Specifically, the introduction of electron-withdrawing or electron-donating groups can lead to a bathochromic (red) shift in the emission spectrum. digitellinc.com This tunability is a key feature in the design of fluorescent probes for specific applications.
A study on indole-based boron difluoride complexes revealed that compounds with a cyano group, an electron-withdrawing group, exhibited high fluorescent quantum yields. digitellinc.com This suggests that the electronic nature of the substituents plays a critical role in the fluorescence properties of the indole core. The fluorine atom and the methyl carboxylate group in this compound would similarly influence its electronic and, consequently, its photophysical properties.
Table 1: Photophysical Properties of Selected Indole Derivatives
| Compound | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
| Indole-boron difluoride complex with -CN | Cyano | ~369-453 | ~499-600 | 0.82 | Dichloromethane |
| 4-cyano-7-azaindole (4CN7AI) | Cyano | ~318 | ~455 | 0.29 | H2O |
| 1-methyl-4-cyano-7-azaindole (1M4CN7AI) | Cyano, N-methyl | ~318 | ~470 | >0.69 | Various (except H2O) |
Note: This table presents data for analogous indole compounds to illustrate the influence of substituents on photophysical properties, as direct data for this compound is not available. digitellinc.comnih.gov
Investigation as an Intermediate for Organic Light-Emitting Diode (OLED) Materials.
The field of organic electronics, and particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Indole derivatives have emerged as a promising class of materials for OLEDs due to their tunable electronic properties and good charge-transport characteristics.
While specific studies on the application of this compound in OLEDs are not widely reported, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex OLED materials. The fluorinated indole core can serve as a building block for larger, conjugated systems that form the emissive or charge-transporting layers in an OLED device.
Research on organoboron compounds derived from the tautomerization of 1H-indole to 3H-indole has shown promise for the development of red OLEDs. researchgate.net These materials integrate an electron-accepting 3H-indole group with an electron-donating arylamino group into a π-conjugated system, leading to bright red emission. researchgate.net The use of bulky substituents on the π-skeleton helps to suppress fluorescence quenching in the solid state, a crucial factor for efficient OLEDs. researchgate.net This research highlights the potential of modified indole structures in creating novel emissive materials.
The presence of the fluorine atom and the methyl carboxylate group in this compound provides synthetic handles for further functionalization. These groups can be used to attach other aromatic or heterocyclic units, extending the π-conjugation and tuning the emission color and charge-transport properties of the final molecule. Therefore, this compound can be considered a versatile precursor for the synthesis of a new generation of fluorinated indole-based materials for OLED applications.
Future Research Directions and Emerging Perspectives
Development of Environmentally Benign and Sustainable Synthetic Routes
The future synthesis of Methyl 7-fluoro-1H-indole-4-carboxylate and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact, reduce waste, and enhance safety. acs.orgscispace.com Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often rely on harsh acidic conditions and high temperatures, which are not ideal for sustainability. nih.gov
Emerging sustainable approaches that could be adapted for this specific molecule include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov
Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed under solvent-free conditions or in benign media like water or polyethylene (B3416737) glycol (PEG) represents a significant step towards sustainability. osti.gov
Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis offers high selectivity under mild conditions. For instance, the discovery of a reversible indole-3-carboxylate (B1236618) decarboxylase suggests the potential for enzymatic pathways in the synthesis and modification of indole carboxylates.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives
| Feature | Conventional Methods (e.g., Fischer) | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Solvents | Often toxic, non-recyclable organic solvents | Water, ionic liquids, deep-eutectic solvents, solvent-free |
| Catalysts | Strong acids, heavy metals | Nanocatalysts, biocatalysts, reusable solid acids |
| Reaction Time | Often hours to days | Minutes to hours |
| Waste Generation | Significant byproduct and solvent waste | Minimized waste (high atom economy) |
| Safety | Use of hazardous reagents and conditions | Milder, safer reaction conditions |
Discovery of Novel Reactivity Pathways for Enhanced Functionalization
Expanding the utility of this compound hinges on the discovery of novel ways to functionalize its core structure. The inherent reactivity of the indole ring, particularly at the C2 and C3 positions, provides a starting point, but modern synthetic methods are unlocking new possibilities. nih.gov
Future avenues for enhanced functionalization include:
Direct C-H Functionalization: This powerful strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. rjpbr.com Transition-metal catalysis (e.g., using Palladium or Ruthenium) can enable the selective introduction of new substituents at various positions on both the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold. rjpbr.commdpi.com For a fluoro-substituted indole, this allows for the precise installation of additional groups to modulate electronic and steric properties.
Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis provides access to novel reactivity under exceptionally mild conditions. nih.gov This approach can be used to generate radical intermediates that enable unique bond formations, such as C-H amidation, which are challenging to achieve with traditional methods. mdpi.com This opens the door to creating novel amide derivatives of this compound.
Late-Stage Functionalization (LSF): In drug discovery, the ability to modify a complex molecule in the final steps of a synthesis is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. mdpi.com The fluorine atom on this compound can serve as a handle for LSF via nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles to diversify the compound library. mdpi.comresearchgate.net
Integration of Advanced Computational Methodologies for Predictive Chemical Design
The synergy between synthetic chemistry and computational modeling is accelerating the discovery of new molecules with desired properties. For this compound, computational tools can guide the design of new derivatives with enhanced biological activity or specific material properties.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules. researchgate.net They can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize the outcomes of reactions, and elucidate complex reaction mechanisms. mdpi.com This predictive power helps chemists design more efficient and selective synthetic routes.
Molecular Docking: In drug discovery, molecular docking is a vital tool for predicting how a molecule will bind to a biological target, such as a protein or enzyme. semanticscholar.org By simulating the interaction of virtual libraries of derivatives of this compound with a target's active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, saving significant time and resources. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org In parallel, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable drug-like profiles early in the design process, reducing late-stage failures. nih.gov
Strategic Diversification of Chemical Space through Advanced Derivatization
To fully explore the potential of this compound, it is crucial to develop strategies for creating a wide array of structurally diverse derivatives. This expansion of "chemical space" is essential for discovering new functions, whether in medicine or materials science.
Advanced strategies for diversification include:
Diversity-Oriented Synthesis (DOS): DOS aims to generate libraries of structurally complex and diverse small molecules in an efficient manner. acs.org Starting from a common intermediate derived from the title compound, different reaction pathways can be employed to produce a variety of distinct molecular skeletons, such as indole-fused benzodiazepines or β-carbolines. acs.org This approach prioritizes skeletal diversity, which is critical for exploring new areas of biologically relevant chemical space.
Late-Stage Functionalization (LSF): As mentioned previously, LSF is a key strategy for generating functional group diversity. scispace.com Modern C-H activation techniques allow for the selective modification of C-H bonds even in complex molecular settings, enabling the introduction of aryl, alkyl, and heteroatom groups at various positions on the indole core. researchgate.net
Complexity-to-Diversity (Ctd) Strategy: This innovative approach begins with a complex, often naturally occurring, indole alkaloid and applies a series of ring-distorting reactions (e.g., cleavage, rearrangement) to generate novel and equally complex scaffolds. nih.gov While requiring a more complex starting material, this strategy can lead to the discovery of highly unique molecular architectures.
Table 2: Key Strategies for Chemical Space Diversification
| Strategy | Core Principle | Primary Outcome | Example Application |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Generate skeletal diversity from a common precursor by varying reaction pathways. | Libraries with diverse and complex molecular scaffolds. | Creating indole-fused heterocycles. |
| Late-Stage Functionalization (LSF) | Modify a complex core structure in the final synthetic steps. | Libraries of analogues with varied functional groups for SAR studies. | C-H amidation or arylation of the indole ring. |
| Complexity-to-Diversity (Ctd) | Use a complex natural product as a starting point for ring-distorting reactions. | Novel, natural product-like scaffolds with high complexity. | Rearranging a vincamine-type alkaloid. |
Synergistic Approaches Combining Synthetic Organic Chemistry with Spectroscopic and Computational Sciences
The future of chemical research lies in the deep integration of synthesis, analysis, and theory. The characterization and understanding of novel derivatives of this compound will rely on a synergistic combination of these disciplines.
This integrated approach involves:
Structural Elucidation: The precise three-dimensional structure of newly synthesized molecules is critical for understanding their function. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.comnih.gov This experimental data serves as a crucial benchmark for validating the accuracy of computational models. scispace.com
Spectroscopic Analysis and Computational Correlation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy provide vital information about a molecule's structure and electronic environment. nih.govmdpi.com When combined with computational methods like DFT and Time-Dependent DFT (TD-DFT), experimental spectra can be accurately predicted and interpreted. nih.gov This synergy allows for confident structure assignment and a deeper understanding of electronic transitions and vibrational modes. researchgate.net
Mechanism and Property Investigation: The combination of synthesis, spectroscopy, and computation is powerful for elucidating reaction mechanisms. mdpi.com Synthetic experiments can test hypotheses generated by computational models, while spectroscopic monitoring of reactions can identify transient intermediates. This integrated workflow accelerates the development of new reactions and provides a comprehensive understanding of a molecule's properties, from its reactivity to its potential as a drug or advanced material. labinsights.nl
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 7-fluoro-1H-indole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via modified Fischer Indole Synthesis or Bartoli Indole Synthesis. For example, lithiation of a 7-fluoroindole precursor followed by carboxylation with methyl chloroformate under anhydrous conditions is a viable route. Reaction temperature (-78°C for lithiation) and stoichiometric control of reagents (e.g., POCl3 for formylation) are critical for optimizing yields .
- Key Data :
| Method | Reagents | Yield (%) | Purity |
|---|---|---|---|
| Fischer Indole | Hydrazine derivatives, Grignard reagents | 60–75 | >95% |
| Bartoli Indole | Nitroarenes, vinyl Grignard reagents | 50–65 | >90% |
Q. How is this compound characterized structurally?
- Methodology : X-ray crystallography (e.g., SHELX software for structure refinement ), NMR (1H/13C), and LC-MS are standard. For crystallographic analysis, single-crystal diffraction data collected at 113 K can resolve bond angles and dihedral deviations (e.g., indole ring vs. carboxylate plane) .
- Key Functional Groups :
- Fluorine at C7 (19F NMR: δ -110 to -120 ppm).
- Methyl ester at C4 (13C NMR: δ 165–170 ppm for carbonyl).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodology :
Verify solvent effects (DMSO vs. CDCl3) on chemical shifts.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Compare with analogous compounds (e.g., Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate, where fluorine shielding effects are well-documented) .
- Case Study : Discrepancies in 1H NMR aromatic signals may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .
Q. What strategies optimize the regioselectivity of electrophilic substitutions on the indole ring?
- Methodology :
- Directed Metalation : Use directing groups (e.g., ester at C4) to guide halogenation or nitration to C5/C6 positions.
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, the C3 position in Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate shows higher electrophilic susceptibility due to electron-withdrawing groups .
- Data Table :
| Position | Reactivity (Relative Rate) | Preferred Reagent |
|---|---|---|
| C3 | 1.0 | NBS (Br2 source) |
| C5 | 0.6 | HNO3/H2SO4 |
Q. How do steric and electronic effects of the fluorine substituent influence biological activity?
- Methodology :
- Lipophilicity : Fluorine increases logP (measured via HPLC), enhancing membrane permeability.
- Target Binding : Molecular docking studies (e.g., with cyclooxygenase-2) show fluorine’s role in H-bonding with active-site residues .
- Contradictions : While some studies suggest fluorine enhances anti-inflammatory activity, others report reduced potency due to steric hindrance. Systematic SAR studies are recommended .
Q. What analytical techniques validate purity in the presence of synthetic byproducts (e.g., de-esterified analogs)?
- Methodology :
- HPLC-MS : Use C18 columns (ACN/water gradient) to separate methyl ester (RT: 8.2 min) from carboxylic acid byproduct (RT: 6.5 min).
- Titration : Quantify residual acids via NaOH titration (phenolphthalein endpoint) .
Data Contradictions and Resolution
Q. Why do reported melting points for this compound vary (140–146°C vs. 193–198°C)?
- Analysis :
- Polymorphism: Recrystallization solvents (ethanol vs. ethyl acetate) produce different crystalline forms.
- Impurity Effects: Residual DMF from synthesis lowers observed mp.
- Resolution : DSC analysis confirms purity; repeated recrystallization from toluene yields consistent mp (144–146°C) .
Interaction Studies
Q. How does this compound interact with cytochrome P450 enzymes?
- Methodology :
- In Vitro Assays : Incubate with human liver microsomes + NADPH; monitor metabolite formation via LC-MS.
- Kinetic Analysis : Determine Km and Vmax for demethylation (major pathway) .
- Key Finding : Competitive inhibition observed with ketoconazole (CYP3A4 inhibitor), suggesting CYP3A4-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
